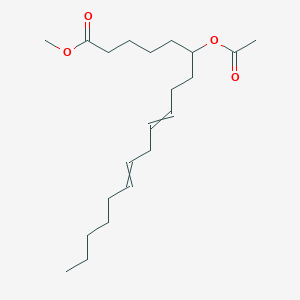
Methyl 6-(acetyloxy)octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is a chemical compound with the molecular formula C21H36O4. It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an ester group and an acetyloxy group attached to the octadecadienoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetyloxy)octadeca-9,12-dienoate typically involves the esterification of linoleic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetyloxy)octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of fatty acid derivatives on cellular processes.
Medicine: Investigating its potential as a therapeutic agent due to its anti-inflammatory properties.
Industry: Used in the formulation of cosmetics and skincare products for its emollient properties.
Mechanism of Action
The mechanism of action of Methyl 6-(acetyloxy)octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into the lipid bilayer, affecting membrane fluidity and signaling pathways. It also acts as a substrate for enzymes like lipases, which hydrolyze the ester bond to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12-octadecadienoate: A similar compound without the acetyloxy group.
Methyl linoleate: Another derivative of linoleic acid with similar properties.
Uniqueness
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions that are not possible with simpler derivatives like Methyl 9,12-octadecadienoate.
Properties
CAS No. |
137052-52-9 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 6-acetyloxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O4/c1-4-5-6-7-8-9-10-11-12-13-16-20(25-19(2)22)17-14-15-18-21(23)24-3/h8-9,11-12,20H,4-7,10,13-18H2,1-3H3 |
InChI Key |
QRRBSTUAHZJKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCC(CCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
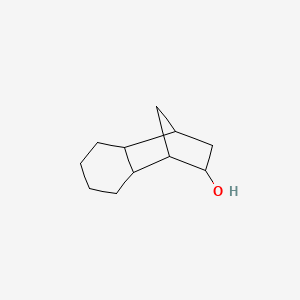
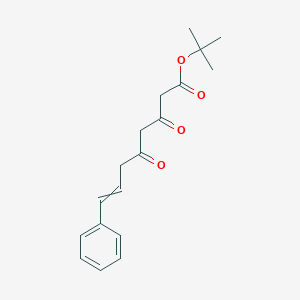
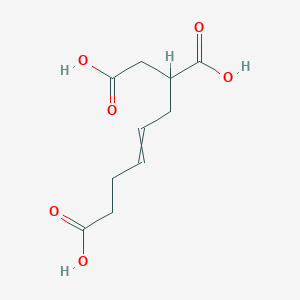
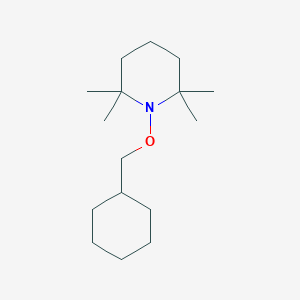
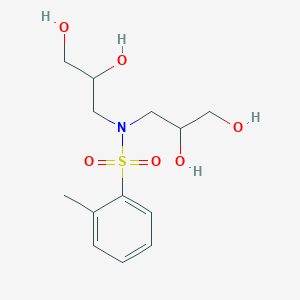
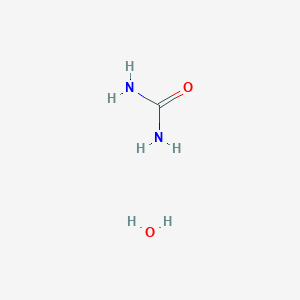
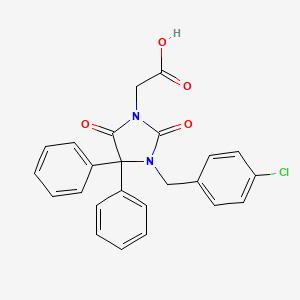
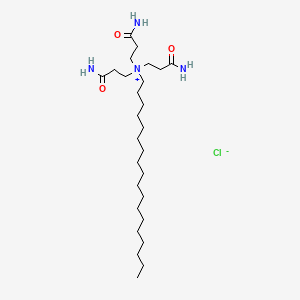
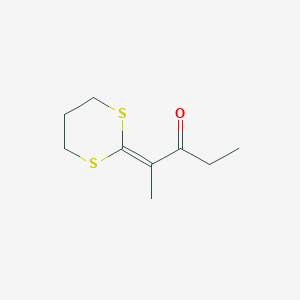


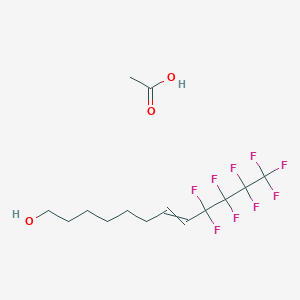
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
